molecular formula C15H24O B1590520 3,5-Di-tert-butylbenzyl Alcohol CAS No. 77387-57-6

3,5-Di-tert-butylbenzyl Alcohol

Cat. No. B1590520
CAS RN: 77387-57-6
M. Wt: 220.35 g/mol
InChI Key: VHYHRNYPVNFGNR-UHFFFAOYSA-N
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Description

“3,5-Di-tert-butylbenzyl Alcohol” is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.36 . It appears as a white to almost white powder or crystal .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Di-tert-butylbenzyl Alcohol” are not available, it’s important to note that alcohols, in general, can undergo a variety of reactions. These include dehydration to form alkenes, oxidation to form aldehydes, ketones, or carboxylic acids, and substitution to form alkyl halides .


Physical And Chemical Properties Analysis

“3,5-Di-tert-butylbenzyl Alcohol” is a solid at 20°C . . The melting point ranges from 59.0 to 63.0°C .

Scientific Research Applications

  • Antioxidant and Stabilizer Applications :

    • 3,5-Di-tert-butylbenzyl Alcohol derivatives, specifically 1,3,5-tris(4-hydroxy-3,5-di-tert-butylbenzyl)cyanuric acid, have been designed as antioxidants for polyolefins. Their transformation during reactions with tert-butylperoxyls and the impact on the oxidation of tetralin and isotactic polypropylene have been studied (Lerchová & Pospíšil, 1974).
  • Catalytic Applications :

    • The compound has been used in solid-phase catalytic oxidation systems, such as the transformation of 2-hydroxy-3,5-di-tert-butylbenzyl alcohol to 2-hydroxy-3,5-di-tert-butylbenzaldehyde using MnO2-NaOH, demonstrating its potential in catalytic processes (Dokukina et al., 1994).
  • Chromatographic Applications :

    • 4-hydroxy-3,5-di-tert-butylbenzyl alcohol (HBBA) has been evaluated as a combined antioxidant tail-reducer for packed-column gas-liquid chromatography. Its efficiency in surface deactivation of chromatographic supports has been studied, offering insights into its potential use in analytical chemistry (Evans & Pearmain, 1991).
  • Complex Formation and Molecular Interaction Studies :

    • Research on the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex has shed light on the geometric features of β-cyclodextrin dimeric complexes, which is significant for understanding molecular interactions in various chemical and biological processes (Mentzafos et al., 1991).
  • Polymer Science :

    • The compound has been studied in the context of polymer science, particularly in the polymerization behavior of monomeric antioxidants like 3,5-di-tert-butyl-4-hydroxy-benzylmethacrylate. Such studies are crucial for the development of new polymer materials with enhanced properties (Munteanu et al., 1985).
  • Synthetic Chemistry :

    • In synthetic chemistry, the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine has been explored to synthesize benzoxazole derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Salehzadeh & Nematollahi, 2014).
  • Material Science :

    • In material science, research on the melt-grafting of maleimides with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol onto polypropylene highlights its application in modifying material properties, particularly in enhancing the antioxidant properties of polymers (Kim & Lee, 2003).

properties

IUPAC Name

(3,5-ditert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYHRNYPVNFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506016
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylbenzyl Alcohol

CAS RN

77387-57-6
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 10.0 g (42.7 mmol) of acid 1 in 20 mL of dry THF at 0° C. was added 42.7 mL (42.7 mmol) of LAH (1.0M in THF). The reaction mixture was warmed to 50° C. and stirred for 15 min. After cooling the reaction to RT, 20% aqueous HCl was added until the solution turned clear. The solution was extracted with EtOAc (2×50 mL), and the combined EtOAc extract was washed (water, then brine), dried (MgSO4), filtered and concentrated to give 8.8 g (40.0 mmol) of 17 (94% yield): The product was directly used in the next step. TLC (20% EtOAc-80% hexanes) Rf 0.4; 1H-NMR (CDCl3) δ1.33 (s, 18H, 6(CH3)), 4.68 (s, 2H, CH2) 7.22 (d, J=1 Hz, 2H, Ar-H), 7.38 (t, J=1 Hz, 1H, Ar-H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
42.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To 1 g of 3,5-di-t-butylbenzoic acid dissolved in THF (10 mL) was added at 25° C. a solution of 1M BH3 ·THF (4 mL), and the mixture was stirred at this temperature for 1.5 hours. The mixture was quenched with 1N NaOH (4 mL) and extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate and evaporated to give 3, 5-di-t-butylbenzyl alcohol as a clear oil which was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
·THF
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butylbenzyl Alcohol
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3,5-Di-tert-butylbenzyl Alcohol
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3,5-Di-tert-butylbenzyl Alcohol
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3,5-Di-tert-butylbenzyl Alcohol
Reactant of Route 5
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3,5-Di-tert-butylbenzyl Alcohol
Reactant of Route 6
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3,5-Di-tert-butylbenzyl Alcohol

Citations

For This Compound
41
Citations
MB Evans, C Pearmain - Chromatographia, 1991 - Springer
As an extension of previous work on the deactivation of diatomaceous supports by hydroxy compounds, 4-hydroxy-3,5-di-tert-butylbenzyl alcohol (HBBA) has been evaluated as a …
Number of citations: 5 link.springer.com
IS Belostotskaya, NL Komissarova, OV Shubina… - Bulletin of the Academy …, 1990 - Springer
A study was carried out on the condensation of 2,4-di-tert-butylphenol with paraformaldehyde under alkaline conditions, which proceeds either with the formation of the corresponding …
Number of citations: 5 link.springer.com
MA Dokukina, VE Vol'eva, IS Belostotskaya… - Russian chemical …, 1994 - Springer
The solid-phase catalytic oxydation of 2-hydroxy-3,5-di- tert -butylben Page 1 1738 Russian Chemical Bulletin, Vol. 43, No, 10, October, 1994 The solid-phase …
Number of citations: 5 link.springer.com
G Festel, CD Eisenbach - Journal für praktische Chemie, 1999 - Wiley Online Library
The benzyloxycarbonyl (BOC) group was used for the protection of amino functions in the stepwise synthesis of molecularly uniform oligourethanes based on 1,5‐naphthalene diamine (…
Number of citations: 3 onlinelibrary.wiley.com
G Festel, K Fischer… - … Chemistry and Physics, 1997 - Wiley Online Library
A modified benzyloxycarbonyl (BOC) protective group, the 3,5‐di‐tert‐butyl substituted BOC (3,5‐tBBOC) group, was introduced to the stepwise synthesis of molecularly uniform …
Number of citations: 2 onlinelibrary.wiley.com
IS Belostotskaya, VB Vol'eva, NL Komissarova… - Bulletin of the Academy …, 1990 - Springer
Alkali metal persulfates (AP) are well known as oxidizing agents for organic compounds. We have used AP in aqueous acetone for the oxidation of 2-hydroxy-3, 5-di-tert-butylbenzyl …
Number of citations: 2 link.springer.com
MK Kadirov, AV Il'yasov, VK Kadyrova… - Bulletin of the Academy …, 1986 - Springer
Conclusions 1. From the temperature dependence of the EPR spectrum for the free radical N-(4-hydroxy-3,5-di-tert-butylbenzyl)benzothiazole-2-thione, we determine the activation …
Number of citations: 3 link.springer.com
H Yang, Y Chong, X Li, H Ge, W Fan… - Journal of Materials …, 2012 - pubs.rsc.org
A novel strategy to synthesize a size-selective catalyst consisting of a Pd-containing silica core and an outer silica shell with controllable pore size, was developed. Such intended …
Number of citations: 32 pubs.rsc.org
K Omura - Australian Journal of Chemistry, 2013 - CSIRO Publishing
Positive halogen donors such as N-iodosuccinimide (NIS) induce solvolysis of dienones 1, as model 4-halogenocyclohexa-2,5-dienones, in different hydroxylic solvents (ROH), yielding …
Number of citations: 2 www.publish.csiro.au
GA Nikiforov, LG Plekhanova, VV Ershov - … of the Academy of Sciences of …, 1972 - Springer
Conclusions A study was made of the thermal decomposition of 2,6-di-tert-butyl-p-benzoquinone diazide using cyclic ethers as the medium, and it was shown that the main direction of …
Number of citations: 3 link.springer.com

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